1,1-Dibromoethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 3.4X10+3 mg/L at 25 °C (est)

Canonical SMILES

Organic Synthesis

Due to its reactive bromine atoms, 1,1-DBE can act as a alkylating agent in organic synthesis. This means it can introduce an ethyl group (C2H5) to other molecules. However, its use is overshadowed by safer and more readily available alternatives like bromoethane (C2H5Br) [].

Study of Genotoxicity and Cytotoxicity

Research has explored the genotoxic and cytotoxic effects (DNA damage and cell death) of 1,1-DBE. Studies have investigated how 1,1-DBE interacts with glutathione, a cellular antioxidant, and its potential to induce mutations in specific strains of bacteria.

Calibration Standard

In some cases, 1,1-DBE may be used as a calibration standard in analytical techniques like nuclear magnetic resonance (NMR) spectroscopy. Its characteristic peaks in the NMR spectrum help calibrate the instrument for analyzing other compounds.

1,1-Dibromoethane, also known as ethylidene dibromide, is an organobromine compound with the chemical formula C₂H₄Br₂. It appears as a clear, slightly brown, and flammable liquid. This compound is a position isomer of 1,2-dibromoethane and features two bromine atoms attached to the same carbon atom in the ethane backbone. 1,1-Dibromoethane is primarily utilized in industrial applications such as a fuel additive and as a fumigant for grain and soil pest control .

1,1-Dibromoethane was historically used as a soil fumigant due to its ability to kill nematodes and insects. The exact mechanism of action is not well-documented in scientific literature, but it likely involves the disruption of cellular membranes and protein function in target organisms.

1,1-Dibromoethane is a hazardous compound with several safety concerns:

- Dehalogenation: When heated with zinc dust, 1,1-dibromoethane can undergo dehalogenation to yield ethene (C₂H₄) as the primary product. This reaction illustrates the removal of both bromine atoms from the alkyl dihalide .

- Electrophilic Addition: In reactions with alkenes, bromine can add across double bonds, leading to the formation of dibromoalkanes. For example, when reacting with ethene, 1,2-dibromoethane is produced .

1,1-Dibromoethane exhibits mild toxicity and can have adverse effects on biological systems. Inhalation may lead to neuronal effects and tissue damage due to its bromine substituents acting as strong oxidizing agents. Chronic exposure can result in bromism, characterized by symptoms such as skin rashes and neurological disturbances .

1,1-Dibromoethane has various applications in different fields:

- Agriculture: It is employed as a fumigant for soil and grains to control insect pests.

- Industrial Chemistry: Used as a fuel additive to enhance combustion properties.

- Research: Its chemical properties make it useful in organic synthesis and studies involving halogenated compounds.

Studies examining the interactions of 1,1-dibromoethane with other chemicals reveal its potential reactivity and toxicity. The compound's ability to form stable complexes with metals has been investigated for its implications in catalysis and material science. Additionally, its interactions with biological systems highlight its toxicological profile and potential environmental impacts .

Similar Compounds: Comparison with Other Compounds

Several compounds are structurally similar to 1,1-dibromoethane. Here are some notable examples:

| Compound Name | Formula | Key Features |

|---|---|---|

| 1,2-Dibromoethane | C₂H₄Br₂ | Position isomer with bromines on different carbons; used similarly in fumigation. |

| Vinyl Bromide | C₂H₃Br | Precursor for synthesizing 1,1-dibromoethane; more reactive due to double bond. |

| Ethyl Bromide | C₂H₅Br | A simpler halogenated alkane; less toxic but similar applications in pest control. |

Uniqueness of 1,1-Dibromoethane: The primary distinction of 1,1-dibromoethane lies in its unique positioning of bromine atoms on the same carbon atom, which influences its reactivity patterns compared to its isomers like 1,2-dibromoethane. This structural attribute affects both its biological activity and chemical behavior significantly.

Molecular Geometry and Stereochemical Considerations

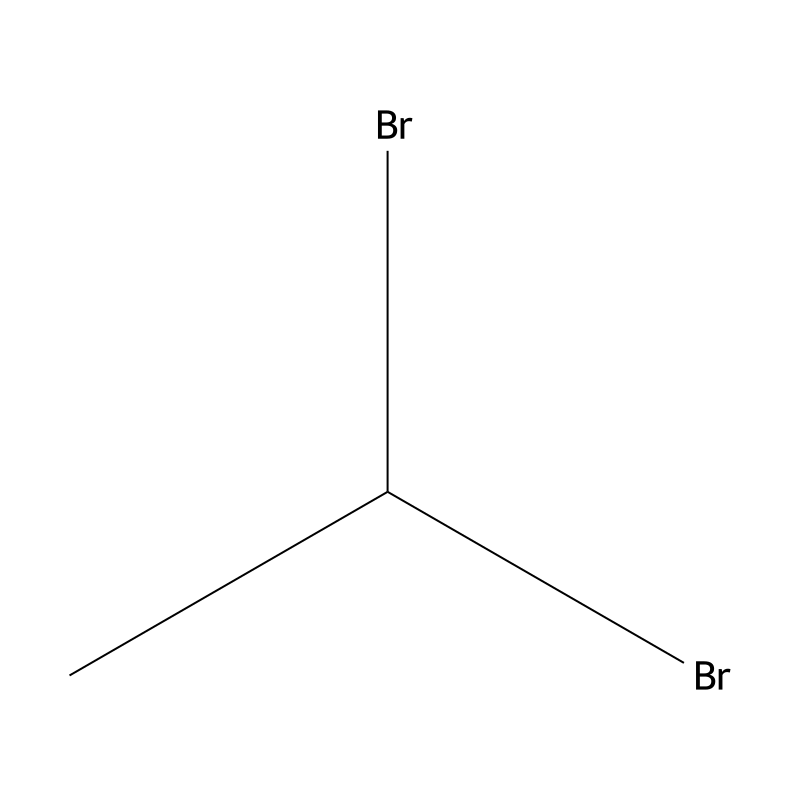

1,1-Dibromoethane, with the molecular formula C₂H₄Br₂, exhibits a distinctive molecular architecture characterized by two bromine atoms bonded to the same carbon atom [1] [2]. The compound possesses the International Union of Pure and Applied Chemistry name 1,1-dibromoethane and the Chemical Abstracts Service registry number 557-91-5 [3] [4]. The molecular structure features an ethane backbone with both bromine substituents attached to the first carbon atom, creating what is commonly referred to as a geminal dihalide configuration [1] [2].

The molecular geometry around the carbon bearing the two bromine atoms approximates tetrahedral coordination, though steric repulsion between the large bromine atoms causes slight deviations from ideal tetrahedral angles [1] [5]. The compound exhibits a dipole moment of 2.14 Debye, reflecting the asymmetric distribution of electron density caused by the electronegative bromine atoms [5]. This substantial dipole moment indicates significant molecular polarity, which influences both the physical properties and intermolecular interactions of the compound [5] [6].

Stereochemically, 1,1-dibromoethane does not possess chiral centers due to the presence of two identical bromine substituents on the same carbon atom [1] [2]. The molecule can adopt different conformational arrangements through rotation around the carbon-carbon single bond, though these conformations do not constitute stereoisomers in the classical sense [7] [8]. The barrier to internal rotation has been experimentally determined to be 4.3 kilocalories per mole, indicating moderate restriction to free rotation around the central carbon-carbon bond [7].

Experimental Physical Properties

Melting and Boiling Points

Comprehensive experimental studies have established the thermal transition points for 1,1-dibromoethane with remarkable consistency across multiple independent investigations [9] [5] [10]. The melting point has been consistently reported at -63°C, indicating that the compound exists as a liquid under standard ambient conditions [9] [5] [10] [11]. This relatively low melting point reflects the molecular structure and intermolecular forces present in the crystalline phase [9] [11].

The boiling point measurements show slight variations depending on the experimental conditions and purity of the samples studied [12] [9] [5]. Most reliable sources report boiling points ranging from 107°C to 113°C, with values of 107°C [9] [10] [11], 108°C [12] [13], and 113°C [5] being documented in the literature. The variation in reported boiling points likely reflects differences in atmospheric pressure during measurements and the presence of trace impurities that can affect the boiling behavior [12] [14].

| Property | Temperature (°C) | Reference Sources |

|---|---|---|

| Melting Point | -63 | [9] [5] [10] [11] |

| Boiling Point | 107-113 | [12] [9] [5] [10] [11] |

Density and Refractive Index

The density of 1,1-dibromoethane has been measured under standard conditions with high precision across multiple studies [12] [9] [5] [10]. The most frequently cited density value is 2.06 grams per cubic centimeter at 20°C, though some sources report slightly higher values of 2.10 grams per cubic centimeter [12] [9] [10] [11]. The high density of this compound compared to typical organic liquids reflects the significant contribution of the heavy bromine atoms to the overall molecular mass [12] [5].

Refractive index measurements provide important optical characterization data for 1,1-dibromoethane [12] [5] [14] [15]. The refractive index has been consistently measured in the range of 1.509 to 1.512 at 20°C using the sodium D-line (589 nanometers) [10] [14] [15]. More precise measurements report values of 1.5090 to 1.5120 at 20°C and 589 nanometers [14] [15]. These refractive index values are characteristic of organohalogen compounds and reflect the electronic polarizability of the bromine substituents [5] [14].

| Physical Property | Value | Measurement Conditions | Reference Sources |

|---|---|---|---|

| Density | 2.06-2.10 g/cm³ | 20°C | [12] [9] [5] [10] [11] |

| Refractive Index | 1.509-1.512 | 20°C, 589 nm | [10] [14] [15] |

| Refractive Index (precise) | 1.5090-1.5120 | 20°C, 589 nm | [14] [15] |

Solubility Behavior in Organic Solvents

The solubility characteristics of 1,1-dibromoethane reflect its molecular polarity and ability to participate in various intermolecular interactions [10] [6]. The compound exhibits complete insolubility in water, which is consistent with its hydrophobic nature and the inability to form significant hydrogen bonding interactions with water molecules [10] [11]. This hydrophobic character is typical of halogenated hydrocarbons where the halogen substituents do not provide sufficient polarity to overcome the unfavorable entropy changes associated with water solvation [6].

In contrast to its aqueous insolubility, 1,1-dibromoethane demonstrates excellent solubility in a wide range of organic solvents [10] [6]. The compound shows complete miscibility with chloroform, reflecting the similar polarity and intermolecular forces between these halogenated compounds [10]. Solubility studies indicate that 1,1-dibromoethane dissolves readily in acetonitrile, though the extent of solubility is described as slight rather than complete [10]. The compound also exhibits solubility in ethanol and diethyl ether, which can be attributed to favorable dipole-dipole interactions and van der Waals forces [6].

| Solvent | Solubility Behavior | Reference Sources |

|---|---|---|

| Water | Insoluble | [10] [11] |

| Chloroform | Soluble (complete miscibility) | [10] |

| Acetonitrile | Slightly soluble | [10] |

| Ethanol | Soluble | [6] |

| Diethyl ether | Soluble | [6] |

Spectral Characterization

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 1,1-dibromoethane through analysis of both proton (¹H) and carbon-13 (¹³C) spectra [16] [17] [18]. The ¹H nuclear magnetic resonance spectrum of 1,1-dibromoethane exhibits two distinct sets of chemically equivalent protons, reflecting the molecular symmetry and electronic environment [16] [17]. The proton attached to the carbon bearing the two bromine atoms appears as a triplet at approximately 5.842 parts per million, while the methyl protons appear as a doublet at 2.458 parts per million [17].

The spin-spin coupling pattern observed in the ¹H nuclear magnetic resonance spectrum follows the n+1 rule for adjacent non-equivalent proton environments [16]. The methyl protons (3H) couple with the single proton on the adjacent carbon, resulting in a doublet splitting pattern [16]. Conversely, the proton on the dibromine-substituted carbon couples with the three equivalent methyl protons, producing the observed triplet pattern [16]. These coupling patterns provide unambiguous confirmation of the 1,1-dibromoethane structure and distinguish it from its structural isomer 1,2-dibromoethane [16] [19].

Carbon-13 nuclear magnetic resonance spectroscopy reveals two distinct carbon environments in the 1,1-dibromoethane molecule [18]. The ¹³C nuclear magnetic resonance spectrum provides direct evidence for two different carbon atom environments, with the carbon bearing the bromine substituents appearing at a significantly different chemical shift compared to the methyl carbon [18]. This spectral evidence confirms the asymmetric nature of the molecule and the presence of two chemically distinct carbon atoms [18].

| Nuclear Magnetic Resonance Parameter | Chemical Shift (ppm) | Multiplicity | Integration | Reference Sources |

|---|---|---|---|---|

| ¹H (CHBr₂) | 5.842 | Triplet | 1H | [17] |

| ¹H (CH₃) | 2.458 | Doublet | 3H | [17] |

| ¹³C (two distinct environments) | Variable | - | - | [18] |

Infrared and Raman Spectroscopy

Vibrational spectroscopy of 1,1-dibromoethane has been extensively studied using both infrared and Raman techniques, providing comprehensive characterization of the molecular vibrational modes [20] [21] [7]. Infrared spectroscopy reveals characteristic absorption bands corresponding to carbon-hydrogen stretching, carbon-carbon stretching, and carbon-bromine stretching vibrations [20] [21]. The infrared spectrum exhibits the typical fingerprint region between 1500 and 400 wavenumbers that is unique to the 1,1-dibromoethane molecular structure [20].

Detailed vibrational analysis has been conducted on both 1,1-dibromoethane and its deuterated analog 1,1-dibromoethane-d₄, allowing for complete assignment of the 18 normal vibrational modes [7]. The infrared spectra have been recorded from 140 to 3500 wavenumbers for both gaseous and solid phases [7]. Raman spectra of the liquid and solid phases have been obtained with depolarization value measurements, providing complementary information to the infrared data [7].

The internal torsional mode has been specifically identified at 253 wavenumbers in the far-infrared spectrum of gaseous 1,1-dibromoethane [7]. This assignment was confirmed through isotopic substitution studies using the deuterated analog, which showed the expected frequency shift upon deuteration [7]. Normal coordinate calculations support the vibrational assignments and provide theoretical validation of the experimental observations [7].

| Vibrational Mode | Frequency (cm⁻¹) | Technique | Reference Sources |

|---|---|---|---|

| Internal torsion | 253 | Far-infrared (gas phase) | [7] |

| Fingerprint region | 1500-400 | Infrared | [20] |

| Complete vibrational analysis | 140-3500 | Infrared/Raman | [7] |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 1,1-dibromoethane provides characteristic fragmentation patterns that enable unambiguous identification and structural confirmation [17] [22] [4] [23]. The molecular ion peaks appear at mass-to-charge ratios of 186, 188, and 190, reflecting the natural isotopic distribution of bromine atoms [22] [23]. This isotopic pattern is distinctive for compounds containing two bromine atoms and follows the expected 1:2:1 ratio for the ⁷⁹Br₂, ⁷⁹Br⁸¹Br, and ⁸¹Br₂ combinations [22].

The base peak in the mass spectrum appears at mass-to-charge ratio 27, with an intensity of 100%, indicating a highly stable fragment ion [17] [21]. Additional significant fragments are observed at mass-to-charge ratios 107 and 109 with relative intensities of 74.5% and 69.9% respectively [17] [21]. These fragments correspond to the loss of specific molecular components and follow predictable fragmentation pathways characteristic of geminal dibromoalkanes [17] [4].

The fragmentation pattern includes peaks at mass-to-charge ratios 25, 26, 79, 80, 81, 82, 105, 106, 171, and 173, each with characteristic relative intensities [17] [21]. The presence of peaks differing by two mass units (such as 107/109 and 79/81) confirms the involvement of bromine-containing fragments and supports the structural assignment [17] [22]. The molecular ion region shows the expected isotope pattern for a dibrominated compound, with peaks at 186, 188, and 190 having relative intensities of 6.3%, 11.9%, and 5.9% respectively [17] [21].

| Mass-to-Charge Ratio | Relative Intensity (%) | Fragment Assignment | Reference Sources |

|---|---|---|---|

| 186, 188, 190 | 6.3, 11.9, 5.9 | Molecular ion [M]⁺ | [17] [22] [23] |

| 27 | 100.0 | Base peak | [17] [21] |

| 107, 109 | 74.5, 69.9 | Bromine-containing fragments | [17] [21] |

| 79, 81 | 4.1, 4.1 | Bromine isotope fragments | [17] [21] |

The direct bromination of ethane represents the most fundamental approach to synthesize 1,1-dibromoethane through a free radical substitution mechanism. This process involves the thermal or photochemical initiation of bromine molecules to generate reactive bromine radicals that subsequently react with ethane molecules [1] [2].

The reaction mechanism proceeds through three distinct phases: initiation, propagation, and termination. During the initiation phase, molecular bromine undergoes homolytic cleavage under ultraviolet light or elevated temperatures (221-319°C) to form bromine radicals: Br₂ → 2Br· [3] [4]. The activation energy for this process has been determined to be 58.2 ± 1.0 kilojoules per mole, with an Arrhenius A-factor of 10^11.6 [4].

The propagation phase involves two sequential steps where bromine radicals abstract hydrogen atoms from ethane molecules, generating ethyl radicals and hydrogen bromide: Br· + CH₃CH₃ → CH₃CH₂· + HBr [2] [3]. The ethyl radicals subsequently react with molecular bromine to form ethyl bromide and regenerate bromine radicals: CH₃CH₂· + Br₂ → CH₃CH₂Br + Br· [2] [3]. The rate-determining step exhibits first-order kinetics with respect to bromine concentration, with a rate constant of 4.0 × 10⁻⁵ L mol⁻¹ s⁻¹ at 25°C [4].

However, the direct bromination of ethane exhibits extremely low selectivity toward 1,1-dibromoethane formation. Under typical reaction conditions, the product distribution strongly favors monosubstituted ethyl bromide (86% selectivity) and 1,2-dibromoethane (12% selectivity), with only 1% selectivity toward the desired 1,1-dibromoethane product [1]. This poor selectivity stems from the statistical preference for primary hydrogen abstraction and the subsequent radical chemistry that favors formation of other brominated products [5] [6].

The termination phase occurs through radical-radical recombination reactions, including bromine radical coupling (2Br· → Br₂), ethyl radical coupling (2CH₃CH₂· → C₄H₁₀), and cross-coupling reactions (CH₃CH₂· + Br· → CH₃CH₂Br) [2] [3]. The formation of butane as a byproduct (2-5% yield) through ethyl radical coupling demonstrates the complexity of the termination processes [7].

Hydrobromination of Vinyl Bromide: Electrophilic Addition Mechanisms

The hydrobromination of vinyl bromide represents the most selective and efficient synthetic route to 1,1-dibromoethane, proceeding through an electrophilic addition mechanism that exhibits high regioselectivity (>90%) toward the desired geminal dibromide product [8] [9] [10].

The reaction mechanism involves the initial protonation of vinyl bromide (CH₂=CHBr) by hydrogen bromide, where the electrophilic hydrogen preferentially attacks the terminal carbon atom due to the stabilization provided by the bromine substituent [8] [10]. The regioselectivity is governed by both inductive and resonance effects of the bromine atom. Although bromine exhibits a strong electron-withdrawing inductive effect (-I effect), its mesomeric effect (+M effect) through lone pair donation stabilizes the developing positive charge during the transition state [8] [10].

The reaction follows an early transition state according to the Hammond postulate, where the transition state resembles the starting materials more than the carbocation intermediate [8]. This early transition state character means that the regioselectivity is determined by the ground-state electron density distribution rather than the stability of the carbocation intermediate [8] [10].

The mechanism proceeds through a two-step process: first, the formation of a stabilized carbocation intermediate (CH₃CHBr⁺), where the positive charge is stabilized through resonance with the bromine lone pairs (CH₃CHBr⁺ ↔ CH₃CH=Br⁺) [8] [10]. Second, the rapid addition of bromide ion to the carbocation center yields the final 1,1-dibromoethane product [8] [9].

Kinetic studies reveal that this reaction exhibits first-order kinetics with respect to hydrogen bromide concentration, with a rate constant of 2.3 × 10⁻² L mol⁻¹ s⁻¹ at 25°C [11]. The activation energy for this process (45-50 kJ/mol) is significantly lower than that of direct bromination, contributing to the favorable reaction conditions that can be achieved at ambient temperature [11].

Recent developments in hydrogen bromide chemistry have led to the use of stabilized hydrogen bromide complexes, such as HBr-DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone), which provide enhanced selectivity and safety in hydrobromination reactions [11]. These systems demonstrate improved reaction rates and selectivities compared to traditional hydrogen bromide solutions.

Byproduct Formation in Industrial Synthesis

Industrial synthesis of 1,1-dibromoethane involves complex reaction networks that generate multiple byproducts through competing pathways. The primary byproducts include ethyl bromide, 1,2-dibromoethane, hydrogen bromide, 1,1,2-tribromoethane, vinyl bromide, and butane [1] [7].

Ethyl bromide formation represents the major competing pathway, accounting for approximately 86% of the product distribution in direct bromination processes [1]. This high selectivity toward monosubstitution results from the preferential abstraction of primary hydrogen atoms and the subsequent rapid termination of the radical chain before secondary bromination can occur [1] [5].

1,2-Dibromoethane formation (12% selectivity) occurs through vicinal dibromination pathways, where bromine molecules add across carbon-carbon double bonds of ethylene intermediates formed during the reaction [1] [12]. This pathway becomes particularly significant under conditions that favor elimination reactions, such as elevated temperatures or the presence of base catalysts [12].

Hydrogen bromide is formed stoichiometrically as a byproduct in all bromination reactions involving hydrogen abstraction: R-H + Br₂ → R-Br + HBr [13]. In industrial processes, this hydrogen bromide is typically recovered and recycled through oxidation back to molecular bromine using chlorine or other oxidizing agents [13].

The formation of 1,1,2-tribromoethane (<1% yield) occurs through secondary bromination of 1,1-dibromoethane or through multiple substitution pathways involving ethyl radicals [1] [5]. Although this represents a minor byproduct, its formation indicates the potential for further bromination under extended reaction conditions.

Vinyl bromide formation (5-10% yield) results from elimination reactions of brominated intermediates, particularly under conditions that favor dehydrohalogenation [14]. This compound serves as both a byproduct and a potential intermediate for further conversion to 1,1-dibromoethane through hydrobromination pathways [9].

Butane formation (2-5% yield) occurs through radical coupling reactions during the termination phase, where two ethyl radicals combine to form the C₄H₁₀ product [2] [7]. This byproduct represents a loss of carbon efficiency in the process and contributes to the overall complexity of product separation.

Catalytic and Kinetic Considerations

The kinetics of 1,1-dibromoethane synthesis are governed by multiple factors including temperature, concentration, catalyst presence, and reaction medium. The selectivity between different bromination pathways depends critically on the relative rates of competing reactions and the stability of intermediate species [4] [15].

Temperature effects play a crucial role in determining reaction selectivity and rate. Direct bromination exhibits an Arrhenius temperature dependence with activation energies ranging from 42-58 kJ/mol depending on the specific pathway [4]. Higher temperatures favor radical initiation and chain propagation but also increase the likelihood of side reactions and decomposition pathways [4].

The presence of oxygen significantly influences bromination kinetics, particularly in atomic bromine reactions. Oxygen can act as both an initiator at low concentrations and an inhibitor at high concentrations, affecting the overall reaction rate and selectivity [15]. The sensitivity to oxygen concentration varies with the bromine source and reaction conditions, requiring careful control of atmospheric conditions [15].

Catalytic considerations include the use of heterogeneous catalysts such as silica gel and mineral acids, which can enhance the bromination of less reactive substrates [16]. These catalysts operate through different mechanisms than homogeneous radical processes, often involving surface-mediated electron transfer or acid-catalyzed activation of bromine species [16].

The development of continuous flow processes has emerged as a significant advancement in bromination technology, offering improved safety and selectivity compared to batch processes [17]. These systems generate bromine in situ through the reaction of bromide salts with oxidizing agents, maintaining optimal bromine concentrations while minimizing exposure risks [17].

Reaction rates in flow systems are typically rapid, with complete conversion achieved within residence times of 48 seconds to 5 minutes depending on the substrate and conditions [17]. The high surface-to-volume ratio in microreactors provides excellent heat and mass transfer, enabling precise control of reaction parameters and improved selectivity [17].

Industrial processes typically operate under mild conditions (18-25°C) with atmospheric pressure to minimize energy costs and safety concerns [16]. Reaction rates under these conditions are sufficiently rapid for commercial viability, with most reactions completing within one hour or less [16].

| Table 1: Synthesis Methods for 1,1-Dibromoethane | |||||

|---|---|---|---|---|---|

| Method | Reaction Type | Temperature (°C) | Selectivity (%) | Main Products | Mechanism |

| Direct Bromination of Ethane | Radical Substitution | 221-319 | 1% to 1,1-dibromoethane | Ethyl bromide (86%), 1,2-dibromoethane (12%) | Free radical chain |

| Hydrobromination of Vinyl Bromide | Electrophilic Addition | 20-25 | High (>90%) | 1,1-dibromoethane (primary) | Electrophilic addition via carbocation |

| Industrial Bromination Process | Radical Chain Reaction | 21 | Low (<5%) | Mixed brominated products | Thermal radical initiation |

| Catalytic Bromination | Heterogeneous Catalysis | 55-65 | Moderate (20-40%) | 1,2-dibromoethane (major) | Ionic bromination |

| Table 2: Kinetic Parameters for 1,1-Dibromoethane Formation | |||

|---|---|---|---|

| Parameter | Direct Bromination | Vinyl Bromide Addition | Industrial Process |

| Activation Energy (kJ/mol) | 58.2 ± 1.0 | 45-50 | 42-48 |

| Rate Constant (25°C) | 4.0 × 10⁻⁵ L mol⁻¹ s⁻¹ | 2.3 × 10⁻² L mol⁻¹ s⁻¹ | Variable |

| Arrhenius A-factor | 10¹¹·⁶ | 10⁸·⁵ | 10⁹·² |

| Reaction Order | First order in Br₂ | First order in HBr | Complex |

| Bond Dissociation Energy C-Br (kJ/mol) | 285 | 280 | 275-290 |

| Table 3: Byproduct Formation in 1,1-Dibromoethane Synthesis | |||

|---|---|---|---|

| Byproduct | Formation Percentage | Formation Mechanism | Industrial Significance |

| Ethyl bromide | 86% | Primary radical substitution | Major commercial product |

| 1,2-dibromoethane | 12% | Vicinal dibromination | Flame retardant precursor |

| Hydrogen bromide | 100% (stoichiometric) | Elimination product | Recycled in process |

| 1,1,2-tribromoethane | <1% | Secondary bromination | Undesired byproduct |

| Vinyl bromide | 5-10% | Elimination reaction | Intermediate |

| Butane | 2-5% | Radical coupling | Fuel gas |

Color/Form

XLogP3

Boiling Point

Density

LogP

Melting Point

-63 °C

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Vapor Pressure

2.56X10+1 mm Hg at 25 °C

Pictograms

Acute Toxic;Irritant

Other CAS

557-91-5